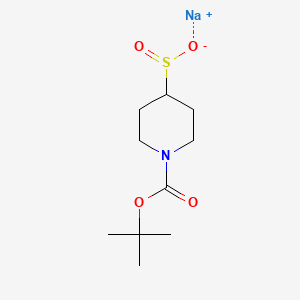
4-(2,4-dimethylphenyl)-N-(5-methylpyridin-2-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dimethylphenyl)-N-(5-methylpyridin-2-yl)thiazol-2-amine, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a thiazole derivative that has a unique chemical structure, which makes it a valuable tool for studying different biological processes.
Mécanisme D'action
The mechanism of action of 4-(2,4-dimethylphenyl)-N-(5-methylpyridin-2-yl)thiazol-2-amine is not fully understood, but it is believed to act as an activator of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a key regulator of cell growth and metabolism, and its dysregulation has been implicated in various diseases, including cancer. This compound has been shown to increase the activity of the mTOR pathway, leading to increased protein synthesis and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase protein synthesis and cell growth in various cell types. In vivo studies have shown that this compound can improve growth performance and feed efficiency in livestock. This compound has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,4-dimethylphenyl)-N-(5-methylpyridin-2-yl)thiazol-2-amine has several advantages for use in lab experiments. It is a cost-effective compound that is easy to synthesize and purify. It has also been shown to have a high degree of biological activity, making it a valuable tool for studying various biological processes. However, this compound has some limitations, including its potential toxicity and lack of specificity. It is important to use this compound with caution and to carefully consider its potential effects on the system being studied.
Orientations Futures
There are several potential future directions for research on 4-(2,4-dimethylphenyl)-N-(5-methylpyridin-2-yl)thiazol-2-amine. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. This compound has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases. Another area of interest is its potential use in the study of the mTOR pathway and its role in various diseases. This compound may also have potential applications in the field of agriculture, as a feed additive for livestock. Further research is needed to fully understand the potential applications of this compound in these areas.
Conclusion:
In conclusion, this compound is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure and high degree of biological activity make it a valuable tool for studying various biological processes. While there are some limitations to its use, this compound has several potential applications in the fields of medicine, agriculture, and basic research. Further research is needed to fully understand the potential applications of this compound in these areas.
Méthodes De Synthèse
The synthesis of 4-(2,4-dimethylphenyl)-N-(5-methylpyridin-2-yl)thiazol-2-amine involves the condensation of 2-amino-4-(2,4-dimethylphenyl) thiazole and 5-methyl-2-pyridinecarboxaldehyde. The reaction is catalyzed by an acid catalyst, and the product is obtained through a simple purification process. The yield of this compound is typically high, making it a cost-effective compound for research purposes.
Applications De Recherche Scientifique
4-(2,4-dimethylphenyl)-N-(5-methylpyridin-2-yl)thiazol-2-amine has been extensively studied for its potential applications in various fields of research. It has been used as a tool in medicinal chemistry to develop new drugs for the treatment of various diseases. This compound has also been used in the field of agriculture as a feed additive for livestock, as it has been shown to improve growth performance and feed efficiency. In addition, this compound has been used in the study of biological processes such as ion channels, protein synthesis, and enzyme activity.
Propriétés
IUPAC Name |
4-(2,4-dimethylphenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-11-4-6-14(13(3)8-11)15-10-21-17(19-15)20-16-7-5-12(2)9-18-16/h4-10H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUZEFBHPMTRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Indeno[2,3-D]pyrazol-3-ylthiophene](/img/structure/B2621055.png)



![7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621061.png)
![methyl 4-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2621064.png)
![1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2621065.png)
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2621068.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2621070.png)

